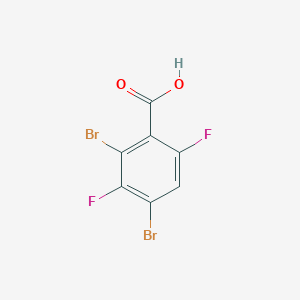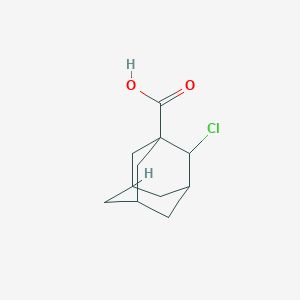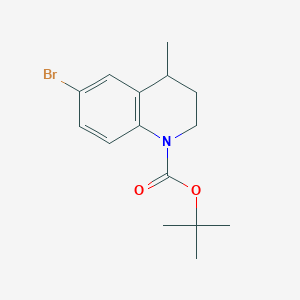
tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a tert-butyl ester group, a bromine atom, and a methyl group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Esterification: The tert-butyl ester group can be introduced via esterification of the carboxylic acid derivative using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding quinoline N-oxides.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines in polar solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to therapeutic outcomes.
類似化合物との比較
Similar Compounds
- tert-Butyl 6-chloro-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
- tert-Butyl 6-fluoro-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
- tert-Butyl 6-iodo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Uniqueness
The presence of the bromine atom in tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a versatile leaving group, making the compound suitable for various substitution reactions. Additionally, the tert-butyl ester group provides steric protection and enhances the compound’s stability.
特性
分子式 |
C15H20BrNO2 |
|---|---|
分子量 |
326.23 g/mol |
IUPAC名 |
tert-butyl 6-bromo-4-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-10-7-8-17(14(18)19-15(2,3)4)13-6-5-11(16)9-12(10)13/h5-6,9-10H,7-8H2,1-4H3 |
InChIキー |
MTPMNEKSVFATOZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



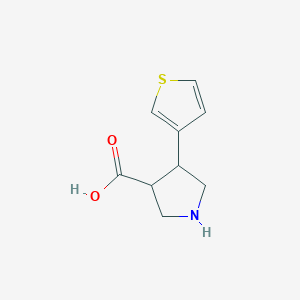
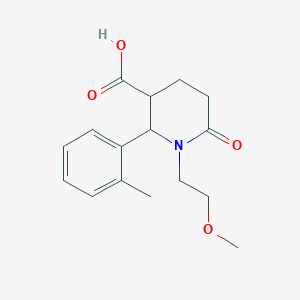
![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)
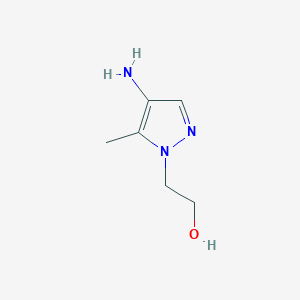

![3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13085574.png)
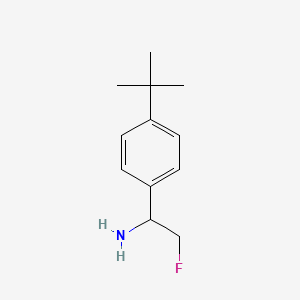
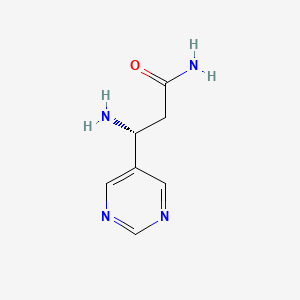
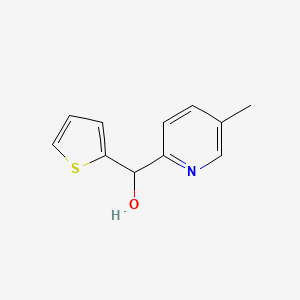
![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)

